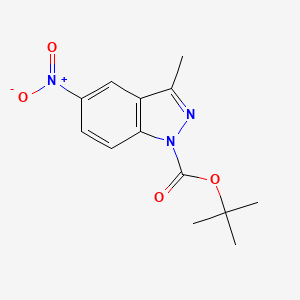
2-Fluoro-5-iodo-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-iodo-3-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H5FIN. This compound is of interest due to its unique chemical properties, which arise from the presence of both fluorine and iodine atoms on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of a suitable pyridine precursor using reagents such as N-fluoropyridinium salts or complex fluorinating agents like AlF3 and CuF2 . The iodination step can be achieved using iodine or iodine-containing reagents under appropriate conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-5-iodo-3-methylpyridine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and catalysts is crucial to minimize by-products and ensure the desired product’s consistency .
化学反応の分析
Types of Reactions
2-Fluoro-5-iodo-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild to moderate conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-fluoro-5-azido-3-methylpyridine or 2-fluoro-5-cyano-3-methylpyridine can be formed.
Coupling Products: Aryl or alkyl-substituted pyridines are common products of Suzuki-Miyaura coupling reactions.
科学的研究の応用
2-Fluoro-5-iodo-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it useful in developing advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound can be used to study biological processes and interactions at the molecular level.
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Fluoro-5-iodo-3-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets . The exact molecular pathways involved can vary depending on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Fluoro-4-iodo-5-methylpyridine
- 2-Amino-5-bromo-3-iodo-6-methylpyridine
- 2-Fluoro-5-methylpyridine
- 3-Amino-2-fluoropyridine
- 2-Fluoro-5-iodopyridine
- 3-Iodo-1-methyl-1H-pyrazole
- 3-Fluoro-4-iodopyridine
- 2-Bromo-5-fluoro-3-methylpyridine
- 2-Chloro-5-fluoropyridine
Uniqueness
2-Fluoro-5-iodo-3-methylpyridine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This arrangement can significantly influence the compound’s reactivity and properties, making it distinct from other fluorinated or iodinated pyridines.
特性
IUPAC Name |
2-fluoro-5-iodo-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXPRWIQPCLWQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626820 |
Source


|
| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205245-17-6 |
Source


|
| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


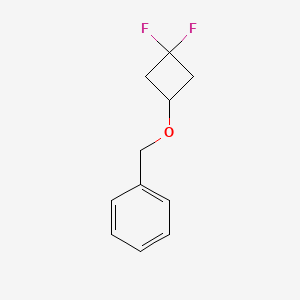

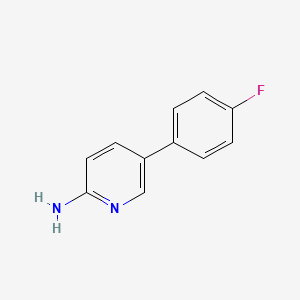


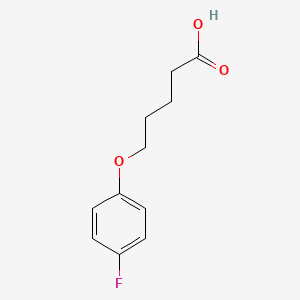
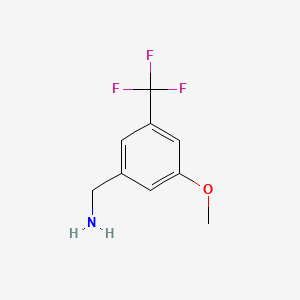

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)
![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)
![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)
